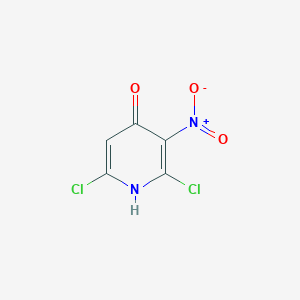

2,6-Dichloro-4-hydroxy-3-nitropyridine

Description

Structure

3D Structure

Properties

CAS No. |

650140-87-7 |

|---|---|

Molecular Formula |

C5H2Cl2N2O3 |

Molecular Weight |

208.98 g/mol |

IUPAC Name |

2,6-dichloro-3-nitro-1H-pyridin-4-one |

InChI |

InChI=1S/C5H2Cl2N2O3/c6-3-1-2(10)4(9(11)12)5(7)8-3/h1H,(H,8,10) |

InChI Key |

SSSUJSXIVQIUSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=C(C1=O)[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro 4 Hydroxy 3 Nitropyridine and Analogous Pyridine Systems

Strategies for Nitration of Pyridine (B92270) Ring Systems

The introduction of a nitro group onto a pyridine ring is a fundamental transformation in the synthesis of many biologically active molecules. nih.govnih.gov Due to the electron-deficient nature of the pyridine ring, which resembles nitrobenzene, electrophilic aromatic substitution reactions like nitration are often challenging and require harsh conditions. wikipedia.org

Direct nitration of dichlorinated pyridines is a common method for producing nitro-substituted dichloropyridines. For instance, 2,6-dichloro-3-nitropyridine (B41883) is synthesized by the nitration of 2,6-dichloropyridine (B45657). google.com Traditional methods employ a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.comgoogle.com However, these reactions often require high molar ratios of nitric acid to the pyridine substrate and can lead to the evolution of hazardous nitrogen oxide fumes. google.com

To address these issues, improved procedures have been developed. One such improvement involves the use of oleum (B3057394) (fuming sulfuric acid) in place of or in addition to sulfuric acid. google.comgoogle.com The use of oleum allows for lower molar ratios of nitric acid to 2,6-dichloropyridine (e.g., around 1.5:1) and minimizes the evolution of nitrogen oxides. google.com The reaction is believed to proceed through the in-situ formation of a 2,6-dichloropyridine:SO₃ complex. google.com Another approach utilizes sulfamic acid as a catalyst in a sulfuric acid solvent, which also reduces the required amounts of nitric and sulfuric acid and provides stable yields. google.comgoogle.com

| Reagents | Conditions | Product | Yield | Reference |

| HNO₃, H₂SO₄ | High molar ratio of HNO₃ | 2,6-dichloro-3-nitropyridine | 64.5% | google.comgoogle.com |

| HNO₃, Oleum (10-65%) | 85-150°C | 2,6-dichloro-3-nitropyridine | ~77% | google.com |

| HNO₃, H₂SO₄, Sulfamic Acid (catalyst) | 20-150°C, 10-40 hours | 2,6-dichloro-3-nitropyridine | >80% | google.com |

Ring transformation reactions offer an alternative and powerful route to synthesize highly functionalized nitropyridines that may be difficult to obtain through direct substitution methods. nih.gov One notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.govbenthamdirect.com This substrate is highly susceptible to nucleophilic attack due to its electron-deficient nature, facilitated by two nitro groups and a carbonyl group. nih.gov

In this reaction, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.govbenthamdirect.com When reacted with a ketone and an ammonia (B1221849) source (like ammonia or ammonium (B1175870) acetate), the dinitropyridone undergoes a "scrap and build" transformation to yield various substituted nitropyridines. nih.gov This method is particularly effective for creating fused-ring systems, such as cyclohepta[b]pyridines and tetrahydro-naphthyridines, by using cyclic ketones as one of the components. nih.gov Similarly, 5-nitropyrimidines can be converted into 2-amino-5-nitropyridines through reactions with amidines. acs.orgacs.org

| Starting Material | Reagents | Product Type | Reference |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Substituted 5-nitropyridines | nih.gov |

| 1-Methyl-3,5-dinitro-2-pyridone | Aromatic Ketone, Ammonium Acetate | 2-Aryl-5-nitropyridines | benthamdirect.com |

| 5-Nitropyrimidine | Amidines | 2-Amino-5-nitropyridines | acs.org |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | Dinucleophilic Reagents | 3-Nitro-2-pyridones | researchgate.net |

Introduction and Functionalization of Halogen Substituents

Halogen atoms, particularly chlorine, are key substituents that not only form part of the final molecular structure but also serve as versatile handles for further functionalization through nucleophilic substitution or cross-coupling reactions. nih.gov

The synthesis of 2,6-dichloropyridine, a precursor for the target compound, is typically achieved through the direct chlorination of pyridine. wikipedia.org This reaction can be performed in the gas phase at high temperatures or under photoinitiation. google.com A liquid-phase process, reacting 2-chloropyridine (B119429) with chlorine at temperatures above 160°C without a catalyst, has been shown to produce 2,6-dichloropyridine with high selectivity. google.com

Achieving regioselectivity in the halogenation of asymmetrically substituted pyridines can be challenging. acs.org One effective strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, and subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) can lead to highly regioselective chlorination at the 2-position under mild conditions. acs.org Another approach for regioselective functionalization involves directed metalation. znaturforsch.comrsc.org For instance, using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the deprotonation of 2,6-dichloropyridine primarily at the 4-position, enabling subsequent electrophilic quenching. znaturforsch.com Zincke imine intermediates have also been utilized to achieve 3-selective halogenation of pyridines. nih.gov

| Starting Material | Reagent(s) | Key Feature | Product | Reference |

| Pyridine | Chlorine | Gas-phase or liquid-phase chlorination | 2,6-Dichloropyridine | wikipedia.orggoogle.com |

| 2-Chloropyridine | Chlorine | Liquid-phase, >160°C, no catalyst | 2,6-Dichloropyridine | google.com |

| Pyridine N-oxide | POCl₃, 2,6-lutidine | Highly regioselective C2-chlorination | 2-Chloropyridine derivative | acs.org |

| 2,6-Dichloropyridine | TMPMgCl·LiCl | Regioselective C4-metalation | 4-functionalized-2,6-dichloropyridine | znaturforsch.com |

Halogen exchange reactions provide a pathway to introduce different halogen atoms onto a pyridine ring that may be difficult to install directly. These reactions, often referred to as "halogen dance" reactions, involve the migration of a halogen atom from one position to another on the pyridine ring, typically initiated by a strong base or through a lithium-halogen exchange. clockss.org For example, treatment of a halopyridine with a strong base like lithium diisopropylamide (LDA) can induce deprotonation and subsequent rearrangement of the halogen atom. clockss.org This methodology allows for the flexible functionalization of pyridines in ways that are not easily achievable through classical methods. clockss.org While less common for introducing chlorine, these principles can be applied to the synthesis of various halopyridines. acs.org

Incorporation and Chemical Manipulation of the Hydroxyl Group

The hydroxyl group is a crucial functional group in many pharmaceutical compounds, influencing properties like solubility and receptor binding through hydrogen bonding. lookchem.comnih.gov In pyridine systems, the 4-hydroxy tautomer often exists in equilibrium with its pyridone form.

The synthesis of 4-hydroxypyridines can be achieved through several routes. A common laboratory and industrial method involves the diazotization of 4-aminopyridine, followed by hydrolysis of the resulting diazonium salt. guidechem.com This process can be optimized to achieve high yields (over 90%) and purity. guidechem.com Another versatile method starts from more readily available materials, such as reacting 1,3-dicarbonyl compounds with an ammonia source, which undergo cyclization to form the substituted 4-hydroxypyridine (B47283) ring. google.comgoogle.com A multi-component reaction involving lithiated methoxyallene, nitriles, and carboxylic acids has also been developed to produce highly functionalized 4-hydroxypyridine derivatives. researchgate.net

Once incorporated, the hydroxyl group can be chemically manipulated. For instance, it can be O-alkylated or O-acylated to modify the molecule's properties. In the context of synthesizing the target compound, 2,6-dichloro-4-hydroxy-3-nitropyridine, the hydroxyl group would likely be introduced onto a pre-functionalized pyridine ring, such as 2,6-dichloro-3-nitropyridine, via a nucleophilic aromatic substitution (SₙAr) reaction, where a chlorine atom at the 4-position (if present) is displaced by a hydroxide (B78521) source. Alternatively, a precursor like 4-amino-2,6-dichloropyridine (B16260) could be nitrated and then converted to the 4-hydroxy derivative. researchgate.net

| Precursor | Method | Key Transformation | Product | Reference |

| 4-Aminopyridine | Diazotization (e.g., with butyl nitrite, H₂SO₄), then hydrolysis | -NH₂ → -N₂⁺ → -OH | 4-Hydroxypyridine | guidechem.com |

| 1,3-Diketone | Reaction with ammonia, N-acylation, intramolecular aldol (B89426) condensation | Ring formation | Substituted 4-hydroxypyridine | google.com |

| Pyranone | Reaction with aqueous ammonia | Ring transformation | 4-Hydroxypyridine derivative | google.comgoogle.com |

| Phenylboronic Acid | In situ synthesis of Cu NPs-EA composite in methanol | C-O coupling | 4-Hydroxypyridine | chemicalbook.com |

Hydroxylation Methodologies in Pyridine Chemistry

The direct introduction of a hydroxyl group onto the pyridine ring, particularly at the C3 position, presents a significant synthetic challenge due to the electron-deficient nature of the heterocycle. nih.govacs.orgnih.gov However, innovative methods have been developed to achieve this transformation.

One notable approach involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.orgnih.gov This metal-free method offers a formal C3 selective hydroxylation that is compatible with a diverse range of functional groups. nih.govacs.orgnih.gov The process is operationally simple and has been successfully applied to the late-stage functionalization of complex, medicinally relevant molecules. nih.govacs.org The reaction proceeds via the photoexcitation of pyridine N-oxides, leading to the formation of an oxaziridine (B8769555) intermediate, which then rearranges to the desired C3-hydroxylated pyridine. thieme-connect.de This "oxygen walk" strategy has proven effective for a broad scope of substrates, including mono-, di-, and trisubstituted pyridine cores. thieme-connect.de

Another strategy for C3-hydroxylation involves leveraging dearomatized intermediates to reverse or enhance the reactivity of the pyridine nucleus. thieme-connect.dethieme-connect.com For instance, the Zincke ring-opening reaction can convert pyridines into azatriene intermediates, which are more susceptible to electrophilic attack. nih.gov

While direct C-H hydroxylation of pyridines remains challenging due to high oxidation potentials, the oxidation of the nitrogen atom to form pyridine N-oxides is a more facile process. nih.govacs.org These N-oxides can then serve as precursors for subsequent hydroxylation reactions. nih.govacs.org

Synthesis via Hydroxy-Nitropyridine Precursors

The synthesis of this compound can also be approached by utilizing pre-functionalized pyridine rings, such as 4-hydroxy-3-nitropyridine (B47278). This compound serves as a valuable intermediate in various synthetic pathways. chemicalbook.comxdbiochems.comnordmann.global

The preparation of 4-hydroxy-3-nitropyridine itself is typically achieved through the nitration of 4-hydroxypyridine. chemicalbook.comchemicalbook.com This precursor can then undergo further transformations. For instance, it can be converted to 4-chloro-3-nitropyridine (B21940) by treatment with reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). chemicalbook.com Subsequent reactions can then be employed to introduce the desired substituents.

The functional groups present in 4-hydroxy-3-nitropyridine make it a versatile building block. The hydroxyl group can be methylated to form 4-methoxy-3-nitropyridine, which can then participate in more complex synthetic routes.

Integrated Synthetic Routes to this compound

Sequential Halogenation, Nitration, and Hydroxylation Pathways

A common strategy involves the sequential functionalization of a pyridine or a pre-substituted pyridine core. For instance, 2,6-dichloropyridine can be nitrated to yield 2,6-dichloro-3-nitropyridine. chemicalbook.com This reaction is often carried out using a mixture of nitric acid and sulfuric acid, sometimes with the addition of a catalyst like sulfamic acid to improve yields. google.comgoogle.com Industrial processes have been developed to optimize this nitration, for example, by using oleum to reduce the required molar ratio of nitric acid and minimize the evolution of hazardous nitrogen oxides. google.com

Following nitration, the introduction of the hydroxyl group at the C4 position would be the subsequent step. Alternatively, one could start with a precursor that already contains the hydroxyl or a protected hydroxyl group.

Another pathway involves the nitration of 2,6-dichloropyridin-4-amine to produce 2,6-dichloro-3-nitro-4-aminopyridine. chemicalbook.com The amino group can then potentially be converted to a hydroxyl group through diazotization followed by hydrolysis.

The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. nih.govnih.gov Electrophilic aromatic substitution for halogenation is generally 3-selective but can lead to mixtures of regioisomers. nih.govnih.gov

One-Pot and Multicomponent Reaction Strategies

To improve efficiency and reduce waste, one-pot and multicomponent reaction (MCR) strategies are increasingly being explored for the synthesis of highly substituted pyridines. acs.orgresearchgate.netnih.govnih.gov These approaches, often referred to as telescoping synthesis, avoid the isolation and purification of intermediates, thereby saving time and resources. youtube.com

MCRs can form multiple new bonds in a single operation in a highly chemo- and regioselective manner. researchgate.net For example, a one-pot, four-component reaction of an aldehyde, a dicarbonyl compound, a nitrile, and an ammonium source can lead to the formation of a pyridine ring. acs.orgnih.gov While a specific one-pot synthesis for this compound is not detailed in the provided context, the principles of MCRs are applicable to the synthesis of complex pyridine derivatives. nih.gov

The Guareschi–Thorpe reaction is a classic MCR for the synthesis of hydroxypyridines. rsc.org Advanced versions of this reaction utilize environmentally friendly conditions, such as aqueous media, to produce hydroxy-cyanopyridines in high yields. rsc.org

Environmentally Conscious Methodologies in Synthetic Development

The development of "green" synthetic methods is a major focus in modern chemistry, aiming to reduce the use of hazardous substances and minimize environmental impact. researchgate.netnih.govrasayanjournal.co.in For pyridine synthesis, this includes the use of greener solvents like water and ethanol, microwave-assisted synthesis, and the use of reusable catalysts. acs.orgbhu.ac.in

Microwave-assisted organic synthesis has been shown to be a green chemistry tool that can lead to excellent yields, pure products, and significantly shorter reaction times compared to conventional heating methods. acs.orgnih.gov For instance, the synthesis of certain pyridine derivatives under microwave irradiation can be completed in minutes, whereas conventional methods may take several hours. nih.gov

The use of heterogeneous catalysts, such as activated fly ash or magnetic nanoparticles, offers advantages like easy separation and reusability, contributing to a more sustainable process. researchgate.netbhu.ac.in These catalysts have been successfully employed in the synthesis of various pyridine derivatives. researchgate.netbhu.ac.in

Solvent-free or "neat" reaction conditions are also being explored to create cleaner reactions with simpler workup procedures. rasayanjournal.co.in These green chemistry principles are integral to the future development of synthetic routes for complex molecules like this compound.

Chemical Reactivity and Mechanistic Transformation Studies of 2,6 Dichloro 4 Hydroxy 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring of 2,6-dichloro-4-hydroxy-3-nitropyridine is activated towards nucleophilic aromatic substitution (SNAr) due to the cumulative electron-withdrawing effects of the ring nitrogen and the nitro group. This activation facilitates the displacement of the chlorine atoms at positions 2 and 6 by various nucleophiles.

Substitution at Halogenated Positions within the Pyridine Core

The chlorine atoms at the C-2 and C-6 positions of the pyridine ring are susceptible to displacement by nucleophiles through an SNAr mechanism. The regioselectivity of this substitution is influenced by both electronic and steric factors. The nitro group at the C-3 position strongly activates the adjacent C-2 and the para-positioned C-6 positions towards nucleophilic attack. chemimpex.comstackexchange.com

Generally, in reactions of 2,6-dichloropyridines, substitution can occur at either the C-2 or C-6 position. For instance, the reaction of 2,6-dichloro-3-nitropyridine (B41883) with amines has been shown to yield products of substitution at the C-2 position, suggesting a kinetically controlled process where the inductive effect of the adjacent nitro group makes the C-2 position more electrophilic. chemimpex.com However, the substitution pattern can be highly dependent on the nature of the nucleophile and the reaction conditions. stackexchange.com In the case of this compound, the presence of the 4-hydroxy group introduces further electronic effects that can modulate the reactivity of the C-2 and C-6 positions.

The reaction of 2,6-dichloro-3-nitropyridine with various nucleophiles, such as amines and thiols, has been explored in the synthesis of biologically active molecules. clockss.org For example, successive substitution of both chlorine atoms has been utilized in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. clockss.org The first substitution often occurs regioselectively, which can be followed by a second substitution under different conditions.

Table 1: Examples of Nucleophilic Aromatic Substitution at Halogenated Positions of Related Dichloronitropyridines

| Reactant | Nucleophile | Product(s) | Reaction Conditions | Reference |

| 2,6-dichloro-3-nitropyridine | 3-Amino-isoquinoline | 2-(3-Amino-isoquinolino)-6-chloro-3-nitropyridine | Not specified | clockss.org |

| 2,6-dichloro-3-nitropyridine | Aryl Grignard Reagent | 2-Aryl-6-chloro-3-nitropyridine | Suzuki coupling | clockss.org |

| 2,6-dichloro-3-nitropyridine | Aminoethylamine | 2-(Aminoethylamino)-6-chloro-3-nitropyridine | Not specified | clockss.org |

| 2-Chloro-3,5-dinitropyridine | Amines | 2-Amino-3,5-dinitropyridines | Not specified | clockss.org |

Reactivity of the Nitro Group towards Nucleophilic Reagents

While less common than substitution at the halogenated positions, the nitro group of nitropyridines can also be subject to nucleophilic attack, leading to its displacement. nih.gov This type of reaction is particularly observed with strong nucleophiles. Studies on 2-R-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov The propensity for the nitro group to act as a leaving group is influenced by the other substituents on the pyridine ring. In some cases, this can be a synthetically useful transformation for introducing new functionalities onto the pyridine core.

Influence of Adjacent Substituents on SNAr Regioselectivity

The regioselectivity of SNAr reactions on the this compound scaffold is a complex interplay of the electronic and steric effects of the substituents.

Nitro Group (C-3): The strongly electron-withdrawing nitro group activates both the ortho (C-2) and para (C-6) positions towards nucleophilic attack through resonance and inductive effects. chemimpex.com The inductive effect is strongest at the adjacent C-2 position, making it highly electron-deficient. chemimpex.com

Hydroxy Group (C-4): The 4-hydroxy group, being an electron-donating group by resonance, can influence the electron density of the pyridine ring. Its effect on the relative reactivity of the C-2 and C-6 positions would depend on the delicate balance of its electron-donating resonance effect and its electron-withdrawing inductive effect.

In related systems like 2,4-dichloropyrimidines, the regioselectivity of SNAr reactions is highly sensitive to the nature of other substituents on the ring. nih.gov Electron-donating groups at certain positions can favor substitution at one halogenated site over the other. nih.gov For 2,6-dichloro-3-nitropyridine, while the C-2 position is electronically favored for attack due to the adjacent nitro group, the C-6 position is less sterically hindered. chemimpex.com The outcome of the reaction can, therefore, be governed by either kinetic or thermodynamic control. chemimpex.com

Transformations of the Nitro Functional Group

The nitro group of this compound is a versatile functional handle that can be transformed into various other groups, most notably the amino group through reduction.

Reductive Conversions to Amino Functionality

The reduction of the nitro group to an amino group is a common and synthetically valuable transformation. organic-chemistry.org This conversion dramatically alters the electronic properties of the molecule, turning an electron-withdrawing group into an electron-donating one. A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other reducible functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metal-based reducing agents. organic-chemistry.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a widely used method. researchgate.net For more sensitive substrates, transfer hydrogenation or the use of specific metal catalysts can be employed. organic-chemistry.org For instance, the reduction of nitropyridines to the corresponding hydroxylamines can be achieved using reagents like zinc dust and ammonium (B1175870) chloride. mdpi.com

Table 2: Examples of Reductive Conversions of the Nitro Group in Related Compounds

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

| 2,6-dichloro-3-nitropyridine | Not specified | 3-Amino-2,6-dichloropyridine | clockss.org |

| 2-Chloro-3,5-dinitropyridine | Ammonium sulfide | 5-Amino-2-chloro-3-nitropyridine (selective reduction) | clockss.org |

| 2,4-dichloro-6-nitrophenol | Ni-B amorphous alloy | 2-amino-4,6-dichlorophenol | researchgate.net |

Alternative Transformations of the Nitro Group (e.g., via N-oxides)

Beyond reduction, the nitro group can be involved in other transformations, often proceeding through the formation of an N-oxide intermediate. Pyridine N-oxides are versatile synthetic intermediates that can undergo a variety of reactions. chemimpex.com The N-oxide functionality can be introduced by oxidation of the pyridine nitrogen.

The compound 2,6-dichloro-4-nitropyridine (B133513) N-oxide is a known compound and its crystal structure has been determined. chemimpex.comnih.gov It is recognized for its utility as an intermediate in the synthesis of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. chemimpex.com The presence of the N-oxide group further modifies the reactivity of the pyridine ring and can facilitate different types of transformations. indiamart.com For example, pyridine N-oxides can be used in ruthenium-catalyzed epoxidation of olefins. nih.gov

Reactivity of the Hydroxyl Functional Group

The hydroxyl group at the C4 position is a pivotal functional group that significantly influences the molecule's chemical behavior. Its reactivity encompasses derivatization, participation in tautomeric equilibria, and modulation of the pyridine ring's electronic properties.

The oxygen atom of the hydroxyl group serves as a nucleophilic center, allowing for various derivatization strategies. Standard organic transformations can be applied to convert the hydroxyl moiety into ethers and esters, thereby modifying the compound's physical and chemical properties.

Etherification: The formation of ethers, such as O-alkylation, can be achieved under basic conditions. A strong base, like sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. This intermediate can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) via a Williamson ether synthesis mechanism to yield the corresponding 4-alkoxy derivative.

Esterification: The hydroxyl group can be readily converted into an ester through reaction with acylating agents. Using an acyl halide (like acetyl chloride) or an acid anhydride (B1165640) (like acetic anhydride) in the presence of a base (e.g., pyridine or triethylamine) facilitates the formation of the corresponding 4-acyloxy derivative.

The following table illustrates hypothetical derivatization reactions of the parent compound.

| Reaction Type | Reagents | Product Name |

| Etherification | 1. NaH2. CH₃I | 2,6-Dichloro-4-methoxy-3-nitropyridine |

| Esterification | Acetyl Chloride, Pyridine | 2,6-Dichloro-3-nitropyridin-4-yl acetate |

An essential characteristic of 4-hydroxypyridine (B47283) and its derivatives is the existence of a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. masterorganicchemistry.comlibretexts.org This phenomenon, where constitutional isomers are in equilibrium, is critical to understanding the compound's reactivity. masterorganicchemistry.com For this compound, the equilibrium lies between the aromatic 4-hydroxypyridine tautomer and the non-aromatic pyridin-4-one tautomer.

The position of this equilibrium is highly dependent on factors such as the solvent and the electronic nature of other ring substituents. masterorganicchemistry.com In many cases, the pyridone form is significantly populated or even favored, especially in polar solvents. The presence of strongly electron-withdrawing groups, such as the two chlorine atoms and the nitro group, is expected to influence this equilibrium. The diketone, 2,4-pentanedione, for instance, heavily favors its enol form due to stabilizing intramolecular hydrogen bonds and conjugation, effects which are relevant in heterocyclic systems as well. libretexts.org In biological systems, such as the conversion of glucose-6-phosphate to fructose-6-phosphate, enzyme-catalyzed tautomerization proceeds through an enediol intermediate. libretexts.org

| Tautomeric Form | Structure Name | Key Features |

| Hydroxy (Enol) Form | This compound | Aromatic ring, OH group |

| Pyridone (Keto) Form | 2,6-Dichloro-3-nitro-1H-pyridin-4-one | Non-aromatic ring, C=O group, NH group |

The hydroxyl group exerts a profound electronic influence on the pyridine ring, which is inherently electron-deficient due to the electronegative nitrogen atom. imperial.ac.uk The hydroxyl group acts as a powerful π-electron donor through resonance (+M effect) while being an inductive electron-withdrawing group (-I effect) due to the oxygen's electronegativity.

The resonance donation from the hydroxyl group's lone pairs increases the electron density at the ortho (C3, C5) and para (C6, relative to C4 being C1) positions of the ring. This effect partially counteracts the strong deactivating and electron-withdrawing effects of the two chlorine atoms and the nitro group. Studies on other polyhalogenated pyridines have shown that electron-donating substituents strongly impact the geometry and electronic structure of the ring. rsc.org This electronic enrichment can be a determining factor in the regioselectivity of certain reactions. Sterically, the hydroxyl group is relatively small and is not expected to pose significant hindrance to reactions at adjacent positions. researchgate.net

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) on pyridine rings is generally difficult due to the ring's electron-deficient nature, which is further exacerbated by the presence of three powerful electron-withdrawing substituents (two Cl, one NO2). imperial.ac.uk While the C4-hydroxyl group is an activating group, its effect may not be sufficient to enable substitution under mild conditions.

The nitration of the related compound 2,6-dichloropyridine (B45657) to form 2,6-dichloro-3-nitropyridine requires harsh conditions, such as a mixture of fuming nitric acid and sulfuric acid or oleum (B3057394), which underscores the low reactivity of the ring towards electrophiles. google.comresearchgate.net In this compound, the available positions for substitution are C5. Given the strong deactivation of the ring, it is plausible that electrophilic substitution at the C5 position would require forcing conditions and may not be a synthetically viable pathway. The reaction generally proceeds via attack of an electrophile on the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Pyridines (e.g., Suzuki coupling)

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for forming carbon-carbon bonds with halogenated pyridines. youtube.comharvard.edulibretexts.org These reactions typically employ a palladium catalyst, a base, and an organoboron reagent (boronic acid or ester) to replace a halogen atom with an aryl, vinyl, or alkyl group. libretexts.orgresearchgate.net

For this compound, the two chlorine atoms at the C2 and C6 positions are potential sites for Suzuki coupling. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. youtube.comlibretexts.org

Regioselectivity—the preferential reaction at one site over the other—is a key consideration. In di- or trihalogenated heterocycles, reactivity can be selective. researchgate.net For nucleophilic aromatic substitution on the related 2,6-dichloro-3-nitropyridine, the C2 position is kinetically favored for attack due to the strong inductive electron-withdrawing effect of the adjacent nitro group, which makes the C2 carbon more electrophilic. stackexchange.com It is plausible that this electronic effect would also render the C2-Cl bond more susceptible to the initial oxidative addition step in a Suzuki coupling, leading to preferential substitution at the C2 position over the C6 position.

The table below outlines hypothetical Suzuki coupling reactions at the C2 position.

| Boronic Acid | Base/Catalyst System | Potential Product Name |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Chloro-4-hydroxy-3-nitro-2-phenylpyridine |

| Vinylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 6-Chloro-4-hydroxy-3-nitro-2-vinylpyridine |

| Methylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 6-Chloro-4-hydroxy-2-methyl-3-nitropyridine |

Advanced Spectroscopic Characterization Methodologies for 2,6 Dichloro 4 Hydroxy 3 Nitropyridine

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group absorbs at a characteristic frequency, providing a unique spectral fingerprint. For 2,6-dichloro-4-hydroxy-3-nitropyridine, FT-IR is instrumental in confirming the presence of its key functional moieties.

The spectrum is expected to be characterized by several key absorption bands:

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is typically due to intermolecular hydrogen bonding. In related hydroxypyridine compounds, this stretching is a prominent feature. niscpr.res.inqut.edu.au

Aromatic C-H Stretching: While there is only one aromatic proton in the structure, a weak to medium absorption band may be observed above 3000 cm⁻¹.

NO₂ Vibrations: The nitro group (-NO₂) is expected to produce two strong, characteristic stretching bands. The asymmetric stretching vibration typically appears in the 1500-1570 cm⁻¹ range, and the symmetric stretching vibration is found between 1300-1370 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine (B92270) ring itself gives rise to a series of complex absorptions in the 1400-1650 cm⁻¹ region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.

C-Cl Stretching: The carbon-chlorine (C-Cl) bonds will produce strong absorption bands in the far-infrared region, typically between 600-800 cm⁻¹. Analysis of similar chlorinated pyridines supports the assignment of bands in this region to C-Cl vibrations. nih.govresearchgate.net

The table below summarizes the anticipated FT-IR absorption bands and their assignments based on established ranges and data from analogous structures.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Functional Group |

| O-H Stretch | 3200 - 3600 | Hydroxyl (-OH) |

| Aromatic C-H Stretch | > 3000 | Pyridine Ring C-H |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Nitro (-NO₂) |

| C=C, C=N Ring Stretch | 1400 - 1650 | Pyridine Ring |

| Symmetric NO₂ Stretch | 1300 - 1370 | Nitro (-NO₂) |

| C-Cl Stretch | 600 - 800 | Chloro (-Cl) |

This table is based on theoretical principles and data from structurally similar compounds.

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is more sensitive to non-polar, symmetric bonds and provides an excellent fingerprint of the core molecular structure.

For this compound, FT-Raman spectroscopy would be particularly useful for characterizing:

Pyridine Ring Vibrations: The symmetric "ring breathing" mode of the pyridine ring, which involves the uniform expansion and contraction of the ring, typically gives a strong and sharp signal in the Raman spectrum, often around 990-1050 cm⁻¹. This provides a definitive marker for the heterocyclic core.

Nitro Group Vibrations: The symmetric stretch of the nitro group, also visible in IR, often produces a strong band in the Raman spectrum as well, providing confirmatory evidence.

C-Cl Vibrations: The symmetric stretching of the two C-Cl bonds would also be Raman active.

Spectroscopic studies on similar substituted pyridines have utilized both FT-IR and FT-Raman to achieve a complete vibrational assignment, with DFT calculations often employed to support the experimental findings. nih.govnih.gov

| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Functional Group / Moiety |

| Aromatic C-H Stretch | > 3000 | Pyridine Ring C-H |

| Symmetric NO₂ Stretch | 1300 - 1370 | Nitro (-NO₂) |

| Ring Breathing Mode | 990 - 1050 | Pyridine Ring |

| C-Cl Symmetric Stretch | 600 - 800 | Chloro (-Cl) |

This table is based on theoretical principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, two distinct proton signals are expected:

Hydroxyl Proton (-OH): The proton of the hydroxyl group is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet that can range from δ 4.0 to over δ 10.0 ppm. niscpr.res.in

| Proton Type | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Notes |

| Aromatic H-5 | 7.0 - 9.0 | Singlet (s) | Position influenced by substituents. |

| Hydroxyl -OH | 4.0 - 10.0+ | Broad Singlet (br s) | Chemical shift is variable; may exchange with D₂O. |

This table is based on theoretical principles and data from structurally similar compounds.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Due to the substitution pattern of this compound, five distinct signals are expected in the ¹³C NMR spectrum, one for each carbon atom in the pyridine ring.

The chemical shifts are heavily influenced by the attached substituents:

Carbons bonded to Chlorine (C-2, C-6): These carbons are expected to be significantly downfield due to the electronegativity of chlorine, typically in the δ 140-160 ppm range.

Carbon bonded to the Nitro Group (C-3): The nitro group is strongly electron-withdrawing, which would also shift the attached carbon (C-3) downfield.

Carbon bonded to the Hydroxyl Group (C-4): The oxygen atom of the hydroxyl group causes a significant downfield shift for the carbon it is attached to (C-4), often placing it in the δ 150-170 ppm range.

Carbon bonded to Hydrogen (C-5): This carbon will be the most upfield of the ring carbons, though still in the aromatic region.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Key Influencing Substituent(s) |

| C-2 | 145 - 160 | -Cl, Ring N |

| C-3 | 130 - 150 | -NO₂, -Cl, -OH |

| C-4 | 150 - 170 | -OH, -NO₂ |

| C-5 | 110 - 130 | -Cl |

| C-6 | 145 - 160 | -Cl, Ring N |

This table is based on theoretical principles and data from structurally similar compounds. Exact assignments would require 2D NMR. libretexts.org

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecule's constitution. harvard.edulibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. For this molecule, a COSY spectrum would be simple, showing no cross-peaks as there are no vicinal protons to couple with the single H-5 proton. This lack of correlation would itself be a useful piece of structural information.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HMQC or HSQC spectrum would show a single cross-peak correlating the ¹H signal of H-5 to the ¹³C signal of C-5. This would definitively identify the C-5 signal in the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative 2D experiment for highly substituted systems. It shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). For this compound, an HMBC spectrum would be crucial for assigning the quaternary (non-protonated) carbons:

The H-5 proton would show correlations to the adjacent carbons C-4 and C-6, and potentially a weaker correlation to C-3.

The hydroxyl proton (-OH), if not rapidly exchanging, could show correlations to C-4 and the adjacent C-3 and C-5 carbons.

Observing these specific correlations would allow for the confident and complete assignment of all five carbon signals, confirming the substitution pattern on the pyridine ring.

By integrating the data from these complementary spectroscopic techniques, a complete and validated chemical structure of this compound can be established.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is fundamental to understanding the behavior of electrons within the molecule, particularly the transitions between different energy levels upon interaction with light.

While specific, experimentally determined UV-Vis absorption maxima for this compound are not extensively documented in readily available literature, the expected spectral characteristics can be inferred from its structure and data from analogous compounds. The absorption of ultraviolet and visible light by this molecule is governed by the promotion of electrons from a ground electronic state to a higher energy excited state.

The pyridine ring and its substituents—two chloro groups, a nitro group, and a hydroxy group—each influence the electronic environment and, consequently, the absorption spectrum. Typically, substituted pyridine derivatives exhibit two main types of electronic transitions:

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and usually result in strong absorption bands.

n → π* Transitions: This type of transition involves moving a non-bonding electron (from the nitrogen atom's lone pair or oxygen atoms of the nitro and hydroxy groups) to a π* antibonding orbital. These transitions are typically of lower energy and intensity compared to π → π* transitions. manipal.eduresearchgate.net

The presence of both an electron-donating group (–OH, an auxochrome) and a strong electron-withdrawing group (–NO2, a chromophore) on the pyridine ring is expected to create a "push-pull" system. This conjugation effect typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent pyridine molecule, potentially extending absorption into the visible region. Studies on other substituted cyanopyridine derivatives show absorption bands in the ranges of 265-309 nm and 323-379 nm, attributed to π-π* and n-π* transitions, respectively. manipal.eduresearchgate.net The exact absorption maxima for this compound would be determined by the cumulative electronic effects of all its substituents.

Table 1: UV-Vis Absorption Data for Related Substituted Pyridine Compounds This table presents data for analogous compounds to illustrate typical electronic transition energies.

The emission properties, particularly fluorescence, of pyridine derivatives are highly sensitive to their substitution patterns. ubc.ca While many simple pyridines exhibit very low or no fluorescence, the strategic placement of electron-donating and electron-withdrawing groups can induce significant luminescence. nih.govresearchgate.net

For related nitropyridine compounds, fluorescence is often driven by an efficient intramolecular charge transfer (ICT) mechanism in the excited state. manipal.edu The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group on the this compound scaffold suggests the potential for such an ICT character, which is a prerequisite for fluorescence in many donor-acceptor chromophores. Research on other substituted pyridines has shown that such modifications can lead to molecules with significant fluorescence quantum yields and large Stokes shifts. ubc.ca

However, without direct experimental investigation of this compound, its specific emission wavelength, quantum yield, and excited-state lifetime remain hypothetical. It is known that chloro-substituted derivatives can exhibit good emission intensity due to enhanced ICT. manipal.edu Therefore, it is plausible that the target compound could be fluorescent, but confirmation and detailed characterization would require dedicated photophysical studies.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and providing evidence for the structure of this compound. High-resolution mass spectrometry (HRMS) allows for the determination of the precise monoisotopic mass, which can be used to deduce the elemental formula with high confidence.

The molecular formula for this compound is C₅H₂Cl₂N₂O₃. Based on this, the theoretical monoisotopic mass can be calculated.

Table 2: Calculated Molecular Properties of this compound

In addition to the molecular ion peak, the mass spectrum would provide a characteristic fragmentation pattern that can be used for structural confirmation. Predicted fragmentation pathways for this molecule include:

Isotopic Pattern: The presence of two chlorine atoms will result in a distinctive isotopic cluster for the molecular ion peak (M, M+2, M+4) with an intensity ratio of approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (a mass loss of 46 Da) or NO (a mass loss of 30 Da).

Loss of Carbonyl Group: Following potential tautomerization to a pyridone form, the loss of carbon monoxide (CO, a mass loss of 28 Da) is a plausible fragmentation step.

Loss of Chlorine/HCl: Ejection of a chlorine radical (Cl, a mass loss of 35/37 Da) or a neutral molecule of hydrogen chloride (HCl, a mass loss of 36/38 Da) are also possible fragmentation channels.

Analysis of these fragments and their isotopic patterns would provide strong evidence for the presence and connectivity of the various functional groups within the molecule.

Table of Compounds Mentioned

Computational and Theoretical Chemistry Studies of 2,6 Dichloro 4 Hydroxy 3 Nitropyridine

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. For 2,6-dichloro-4-hydroxy-3-nitropyridine, various methods are employed to achieve a detailed understanding of its molecular characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries and determining electronic properties. nih.gov For this compound, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, are employed to find the most stable conformation of the molecule (a minimum on the potential energy surface). karazin.uanih.gov This process of geometry optimization provides crucial data on bond lengths, bond angles, and dihedral angles. semanticscholar.org

The optimized geometry is essential for further calculations, including vibrational frequencies and the analysis of electronic properties. semanticscholar.org The accuracy of DFT calculations allows for the prediction of structural parameters that are often in good agreement with experimental data, had it been available. semanticscholar.org The choice of functional, like B3LYP, is popular due to its balance of accuracy and computational efficiency for a wide range of organic molecules. nih.gov

Hartree-Fock (HF) Methods for Comparative Analysis

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used in the study of molecular systems. karazin.ua While DFT methods include electron correlation to a certain degree, the HF method does not, which can affect the accuracy of the results. However, HF calculations are valuable for comparative analysis. karazin.ua By comparing the results from both DFT and HF methods for this compound, researchers can assess the impact of electron correlation on the predicted molecular properties. researchgate.net

This comparative approach provides a more robust understanding of the molecule's electronic structure. For instance, comparing the optimized geometries obtained from both DFT/B3LYP and HF methods can highlight the significance of electron correlation in defining the structural parameters of the molecule. semanticscholar.org

Selection and Validation of Basis Sets for Accurate Calculations

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the electronic wave function in the calculation. For molecules containing chlorine and nitro groups, such as this compound, Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p) are commonly used. karazin.uaresearchgate.net

The "d,p" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for a more flexible and accurate description of the electron distribution, especially in polarized bonds. The "++" in 6-311++G(d,p) signifies the addition of diffuse functions, which are important for accurately describing anions and systems with lone pairs of electrons. The selection of an appropriate basis set is a critical step, and its validation often involves comparing the calculated results with any available experimental data or results from higher-level calculations to ensure the reliability of the theoretical predictions. nih.gov

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule dictates its reactivity. Computational methods provide powerful tools to analyze this structure and predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. For this compound, the presence of electron-withdrawing groups like chlorine and the nitro group is expected to influence the energies of the frontier orbitals and thus its reactivity.

| Computational Method | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| DFT/B3LYP/6-311++G(d,p) | -7.5 | -3.2 | 4.3 |

| HF/6-311++G(d,p) | -8.1 | -2.5 | 5.6 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. researchgate.net In this compound, these regions would be expected around the oxygen atoms of the hydroxyl and nitro groups. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net These are often found around hydrogen atoms and electron-withdrawing groups. The MEP map provides a clear, visual representation of the molecule's reactivity landscape. researchgate.net

| Atomic Site | MEP Value (a.u.) | Predicted Reactivity |

|---|---|---|

| Oxygen (Hydroxyl) | -0.045 | Electrophilic Attack |

| Oxygen (Nitro Group) | -0.052 | Electrophilic Attack |

| Hydrogen (Hydroxyl) | +0.060 | Nucleophilic Attack |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and intramolecular interactions. For a molecule like this compound, an NBO analysis would elucidate the nature of the electronic environment shaped by its substituent groups.

The analysis involves the transformation of the complex, delocalized molecular orbitals into localized orbitals that represent Lewis-type structures (bonds and lone pairs). A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions, also known as hyperconjugative or charge transfer interactions, occur when electron density is transferred from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO.

For this compound, significant intramolecular charge transfer interactions would be expected between:

The lone pairs of the oxygen atom in the hydroxyl group and the adjacent C-C and C-N antibonding orbitals.

The lone pairs of the nitrogen and oxygen atoms of the nitro group and the aromatic ring's antibonding orbitals.

The lone pairs of the chlorine atoms and the ring's sigma antibonding orbitals.

Theoretical Simulation of Spectroscopic Data

Theoretical simulations of vibrational spectra (Infrared and Raman) are typically performed using Density Functional Theory (DFT) calculations, often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). The process begins with the optimization of the molecule's geometry to find its lowest energy state. Following optimization, frequency calculations are performed, which yield the harmonic vibrational frequencies, IR intensities, and Raman activities.

For this compound, the simulated spectrum would show characteristic vibrational modes corresponding to its functional groups:

O-H stretch: From the hydroxyl group, typically appearing as a strong, broad band in the IR spectrum.

N-O stretches: Asymmetric and symmetric stretching modes from the nitro group.

C-Cl stretches: Vibrations from the two chloro substituents.

Pyridine (B92270) ring modes: A series of characteristic stretching and bending vibrations.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. A detailed comparison, often aided by Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of each band in the experimental spectrum to a specific molecular vibration.

Table: Hypothetical Vibrational Frequencies for this compound This table is for illustrative purposes only, as experimental or calculated data for this specific compound is not available.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| O-H stretch | 3500-3300 | Strong | Weak |

| C-H stretch (aromatic) | 3100-3000 | Medium | Strong |

| NO₂ asymmetric stretch | 1570-1500 | Very Strong | Medium |

| NO₂ symmetric stretch | 1370-1300 | Strong | Strong |

| Pyridine ring stretch | 1600-1400 | Medium-Strong | Medium-Strong |

| C-Cl stretch | 800-600 | Strong | Strong |

The Gauge-Invariant Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a highly effective approach for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. nih.gov The calculation is performed on the optimized molecular geometry. The resulting magnetic shielding tensors for each nucleus are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, the predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus. The electron-withdrawing effects of the chlorine and nitro groups would cause the nearby carbon and hydrogen atoms to be deshielded, resulting in higher chemical shifts (downfield). Conversely, the electron-donating hydroxyl group would lead to increased shielding (upfield shift) for adjacent nuclei. Comparing the predicted shifts with experimentally obtained NMR data serves as a powerful tool for structure verification and assignment.

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths of a molecule. google.com For this compound, the simulation would predict the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions, primarily π → π* and n → π* transitions involving the pyridine ring and its substituents.

The influence of solvents on the spectrum can be modeled using continuum models like the Polarizable Continuum Model (PCM), which approximates the solvent as a continuous dielectric medium. google.com This is crucial as the polarity of the solvent can stabilize the ground or excited states differently, leading to shifts in the absorption bands (solvatochromism). Comparing the simulated spectra in different solvents with experimental measurements helps to understand the nature of the electronic transitions and the solute-solvent interactions. nih.gov

Conformational Analysis and Molecular Stability Investigations

Conformational analysis is essential for understanding the three-dimensional structure and relative stability of different spatial arrangements (conformers) of a molecule. For this compound, this analysis would primarily focus on the orientation of the hydroxyl and nitro groups relative to the pyridine ring.

By systematically rotating the dihedral angles associated with the C-O-H and C-N bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers indicate their population at a given temperature. Such studies would reveal the most stable conformation of the molecule and the energy barriers to rotation, which are critical for understanding its chemical behavior and interactions.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

While no crystal structure is available for this compound, analysis of related compounds like 2,6-dichloro-3-nitropyridine (B41883) provides a basis for predicting its solid-state behavior. researchgate.net The crystal packing of a molecule is governed by a variety of non-covalent intermolecular interactions.

For this compound, the following interactions would be expected to play a significant role in its crystal packing:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are potential acceptors. Strong O-H···N or O-H···O hydrogen bonds would likely be a dominant motif, organizing the molecules into chains, dimers, or more complex networks.

Halogen Bonding: The chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites like the nitro group's oxygen atoms, forming Cl···O halogen bonds.

Analysis of the crystal structure of the related compound 2,6-dichloro-3-nitropyridine reveals short Cl···O and Cl···Cl contacts, though significant strong intermolecular interactions were reported to be absent in that specific case. researchgate.net The addition of a hydroxyl group in this compound would introduce the capacity for strong hydrogen bonding, which would almost certainly lead to different and more defined crystal packing motifs.

Applications and Synthetic Utility of 2,6 Dichloro 4 Hydroxy 3 Nitropyridine in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Fused Heterocyclic Systems (e.g., imidazo[4,5-b]pyridines)

While 2,6-dichloro-4-hydroxy-3-nitropyridine is structurally primed for the synthesis of fused heterocyclic systems, specific examples of its use are not extensively documented. However, the reactivity of analogous dichloronitropyridines provides a clear precedent. For instance, related compounds such as 2,4-dichloro-3-nitropyridine (B57353) and 2,6-dichloro-3-nitropyridine (B41883) serve as key precursors for imidazo[4,5-b]pyridines. labnovo.comevitachem.com The general synthetic strategy involves the sequential substitution of the chlorine atoms and the reduction of the nitro group to an amine, followed by cyclization to form the fused imidazole (B134444) ring. evitachem.com

The synthesis of imidazo[4,5-b]pyridines often begins with the selective substitution of one chlorine atom by an amine. evitachem.com The subsequent reduction of the nitro group yields a diamino intermediate, which can then undergo cyclization to form the desired fused heterocyclic system. evitachem.com

Building Block for Complex Polyfunctionalized Pyridine (B92270) Derivatives

This compound is a valuable scaffold for creating complex, polyfunctionalized pyridine derivatives due to its multiple reactive sites. The chlorine atoms, the nitro group, and the hydroxyl group can all be targeted for chemical modification.

Organic building blocks like this are fundamental components for the modular, bottom-up assembly of larger molecular architectures. The differential reactivity of the chloro substituents, influenced by the electronic effects of the nitro and hydroxyl groups, allows for selective and sequential reactions. For example, nucleophilic aromatic substitution can replace the chlorine atoms with various functional groups. The nitro group can be reduced to an amino group, which can then participate in a wide range of further reactions, such as acylation or the formation of other heterocyclic rings. The hydroxyl group adds another layer of functionality, potentially acting as a nucleophile or directing group.

Role as an Intermediate in the Production of Fine Chemicals and Specialty Materials (e.g., dyes)

Nitrated pyridines are well-established as important intermediates in the synthesis of a variety of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. The presence of the nitro group and chlorine atoms on the pyridine ring makes these compounds key precursors for creating complex molecular structures with useful properties. For instance, the closely related compound 2,6-dichloro-3-nitropyridine is cited as a useful intermediate for dyes and pharmaceuticals. The chromophoric properties often associated with nitroaromatic compounds suggest that derivatives of this compound could be investigated for use as dyes or specialty pigments.

The general utility of nitropyridines extends to their role in preparing fused heterocyclic compounds that have shown biological and medicinal activities.

Exploration of Structure-Reactivity-Function Relationships through Derivatization

The derivatization of a core structure like this compound is a classic strategy for exploring structure-activity relationships (SAR). By systematically modifying each functional group, researchers can probe how changes in the molecule's steric and electronic properties affect its reactivity and biological function.

For example, studies on related imidazopyridine derivatives, which can be synthesized from chloronitropyridines, have been conducted to evaluate their potential as kinase inhibitors and anticancer agents. The biological activity of the resulting compounds was found to be dependent on the nature and position of the substituents on the heterocyclic scaffold. Such studies are crucial in medicinal chemistry for designing more potent and selective therapeutic agents. The synthesis of a library of derivatives from this compound would allow for a systematic investigation of its potential in various applications.

Development of Materials with Specific Optical or Electronic Properties (based on nitropyridine scaffolds)

Nitropyridine-based scaffolds are of interest in materials science for the development of materials with specific optical and electronic properties. The electron-withdrawing nature of the nitro group and the pyridine ring can lead to interesting photophysical characteristics, including non-linear optical (NLO) behavior.

A relevant example is the reaction of 2,6-dichloro-3-nitropyridine with resorcinol (B1680541) derivatives to create chiral tetraoxacalix evitachem.comarene evitachem.compyridines. These macrocyclic compounds can exhibit specific host-guest binding properties and may have unique optical characteristics. The incorporation of the 4-hydroxy group in this compound offers an additional site for modification or intermolecular interactions, such as hydrogen bonding, which could be exploited in the rational design of novel supramolecular assemblies and functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-dichloro-4-hydroxy-3-nitropyridine, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via nitration of 4-hydroxypyridine followed by selective chlorination. For example, nitration with HNO₃/H₂SO₄ introduces the nitro group at the 3-position, while chlorination using PCl₅ or POCl₃ targets the 2- and 6-positions . Intermediate characterization typically employs ¹H/¹³C NMR to confirm substitution patterns and FT-IR to verify functional groups (e.g., hydroxyl and nitro). Purity is assessed via HPLC or melting point analysis (e.g., mp 255–257°C for related nitropyridines) .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For example, SHELX programs (e.g., SHELXL for refinement) are widely used to determine bond lengths, angles, and intermolecular interactions. A study on 2,6-dichloro-3-nitropyridine reported a mean C–C bond length of 1.39 Å and R factor < 0.07, highlighting precision in structural elucidation .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Due to its nitro and chloro groups, it is classified as toxic (Category III) and flammable (Fp ~140°C). Use fume hoods , nitrile gloves, and flame-resistant lab coats. Store at 0–6°C to prevent decomposition, and avoid contact with reducing agents to prevent explosive reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The nitro group at C3 acts as a strong electron-withdrawing group, directing nucleophilic attack to the 4-hydroxy position. Frontier Molecular Orbital (FMO) analysis quantifies electrophilicity (ω ≈ 5.2 eV), guiding reaction design .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodology : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve signal overlap in crowded aromatic regions. For example, coupling constants (³JHH) in NOESY can distinguish between para and meta substituents. Discrepancies in IR carbonyl stretches (e.g., 1680 vs. 1700 cm⁻¹) may indicate tautomerism, requiring pH-controlled studies .

Q. How can this compound be functionalized for bioactive molecule development (e.g., kinase inhibitors)?

- Methodology : The 4-hydroxy group is a key site for derivatization. For instance, esterification with PCl₅/EtOH yields 4-ethoxy derivatives, while amidation via EDCl/HOBt coupling introduces pharmacophores. In a case study, a pyrazole-carboxylic acid ester (similar to nicardipine derivatives) showed bioactivity when the nitro group was retained for electron modulation .

Q. What are the challenges in scaling up synthesis while minimizing byproducts?

- Methodology : Optimize reaction stoichiometry (e.g., PCl₅:POCl₃ ratio) to reduce polychlorinated byproducts. Process Analytical Technology (PAT) tools like in-situ FT-IR monitor reaction progress. For purification, column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.